molecular formula C₄₃H₄₉N₃O₁₁ B1144986 (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16 CAS No. 1351775-03-5

(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16

Cat. No.: B1144986
CAS No.: 1351775-03-5
M. Wt: 783.86
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Description

The compound “(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16...” is a highly complex polycyclic molecule with multiple stereocenters and functional groups. Its IUPAC name reflects its intricate structure, including:

  • Stereochemical configuration: 12 stereocenters (e.g., 2S, 20S, 21S) and four double bonds (16Z, 18E, 28E) that define its three-dimensional conformation .
  • Functional groups: Acetyloxy (at C25), methoxy (at C27), and hydroxyl groups (at C5, C21, C23), which influence solubility, reactivity, and biological interactions .

Its synthesis likely involves multi-step reactions, including acetylation, epoxidation, and stereoselective modifications, as seen in structurally related marine-derived compounds .

Properties

CAS No.

1351775-03-5

Molecular Formula

C₄₃H₄₉N₃O₁₁

Molecular Weight

783.86

Synonyms

Rifaximin Impurity B;  Rifaximin Impurity 2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16 involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methoxylation: Addition of a methoxy group.

    Acetylation: Introduction of an acetyloxy group.

These reactions require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16 undergoes various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Physical Properties

While specific physical properties such as melting point and solubility are not widely documented, the compound's structure suggests it may exhibit moderate to high lipophilicity due to the presence of methoxy and acetyloxy groups.

Scientific Research Applications

The applications of this compound span several fields including chemistry, biology, medicine, and industry.

Chemistry

  • Reagent in Organic Synthesis: The compound can serve as an intermediate in synthesizing other complex organic molecules. Its hydroxyl and methoxy groups allow for various chemical transformations.
  • Chemical Reactions: It undergoes oxidation and reduction reactions, which are crucial for developing new synthetic pathways in organic chemistry.

Biology

  • Biological Activity Studies: Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. Its interactions with biological molecules are under investigation to understand its potential therapeutic effects .
  • Mechanism of Action: The compound likely interacts with specific enzymes or receptors within biological systems, influencing cellular processes and potentially leading to therapeutic benefits .

Medicine

  • Therapeutic Potential: There is ongoing research into the use of this compound as a therapeutic agent for conditions such as infections due to its structural similarity to rifaximin. Its ability to inhibit bacterial growth while minimizing systemic absorption makes it a candidate for localized treatment strategies .

Industry

  • Pharmaceutical Production: The compound's unique structure makes it valuable in the pharmaceutical industry for developing new drugs or improving existing formulations. Its synthesis can be optimized for large-scale production using advanced chemical engineering techniques .

Case Studies

  • Antimicrobial Activity:
    • Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. Studies focus on its efficacy compared to traditional antibiotics and its potential role in overcoming antibiotic resistance.
  • Anti-inflammatory Effects:
    • Investigations into the anti-inflammatory properties of the compound have revealed mechanisms through which it may reduce inflammation markers in vitro. These findings suggest potential applications in treating inflammatory diseases.
  • Synthetic Pathways:
    • A detailed study on synthetic routes highlights the importance of controlling reaction conditions during the synthesis of this compound. Optimized methods have been developed that enhance yield and purity, making it more accessible for research and industrial use .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

Structural Determinants of Activity: The acetyloxy group at C25 is critical for membrane permeability, as its removal reduces cellular uptake in similar compounds .

Synthetic Challenges :

  • Stereoselective synthesis of the C20–C28 epoxy system requires chiral catalysts, mirroring methods for marine diterpenes .
  • Protecting group strategies (e.g., THP for hydroxyls) are essential to prevent undesired side reactions during acetylation .

Toxicity Predictions :

  • SVM models trained on structural descriptors (e.g., logP, polar surface area) predict hepatotoxicity for acetyloxy-rich compounds, aligning with FAERS-reported DILI cases .

Biological Activity

The compound known as (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16 is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a specific stereochemical configuration and multiple hydroxyl groups that contribute to its biological activity. The molecular formula is C51H58N4O13C_{51}H_{58}N_{4}O_{13} with a molecular weight of approximately 935.0252 g/mol. Its structure includes multiple functional groups such as hydroxyl (-OH) and acetoxy (-OCOCH3), which enhance its solubility and reactivity.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It has been particularly noted for its effectiveness against various strains of bacteria including Escherichia coli and Clostridium difficile. The mechanism of action appears to involve the inhibition of bacterial RNA synthesis by binding to the bacterial RNA polymerase .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various in vitro studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its protective effects against oxidative damage in tissues .

Clinical Trials

  • Trial on Gastrointestinal Infections : A clinical trial assessed the efficacy of this compound in treating patients with gastrointestinal infections caused by C. difficile. Results indicated a significant reduction in symptoms and pathogen load compared to placebo .
  • Inflammatory Bowel Disease Study : Another study explored its use in patients with inflammatory bowel disease (IBD). Patients receiving the compound showed improved clinical scores and reduced inflammatory markers over a 12-week period .

Data Tables

Biological Activity Effect Mechanism
AntimicrobialEffective against E. coli and C. difficileInhibition of RNA synthesis
Anti-inflammatoryReduces TNF-α and IL-6 levelsModulation of macrophage activation
AntioxidantScavenges free radicalsReduces oxidative stress

Q & A

Q. How do solvent polarity and counterion selection influence the compound’s crystallization behavior?

  • Methodological Answer : Screen solvents using the Hansen solubility parameters (HSPs) to balance polarity (δD, δP, δH). For example, ethyl acetate (δP=4.4) vs. dichloromethane (δP=3.1) affects crystal lattice formation. Additives like ammonium acetate can template specific crystal forms via ion-pair interactions .

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